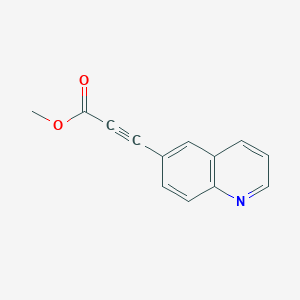
Methyl 3-(quinolin-6-yl)propiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(quinolin-6-yl)propiolate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(quinolin-6-yl)propiolate typically involves the reaction of quinoline derivatives with methyl propiolate. One common method is the cycloaddition reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate in the presence of sodium hydride in tetrahydrofuran (THF) . This reaction yields the desired compound with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
化学反応の分析
Types of Reactions: Methyl 3-(quinolin-6-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have significant biological activities .
科学的研究の応用
Methyl 3-(quinolin-6-yl)propiolate has several applications in scientific research:
作用機序
The mechanism of action of methyl 3-(quinolin-6-yl)propiolate and its derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes, interact with DNA, and modulate cellular signaling pathways . The exact mechanism depends on the specific derivative and its application.
類似化合物との比較
Quinoline-2,4-diones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Hydroquinoline Derivatives: These compounds also contain a quinoline ring and are known for their medicinal properties.
Uniqueness: Methyl 3-(quinolin-6-yl)propiolate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
特性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
methyl 3-quinolin-6-ylprop-2-ynoate |
InChI |
InChI=1S/C13H9NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,1H3 |
InChIキー |
SYPKSNKPRNZOCH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CC1=CC2=C(C=C1)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


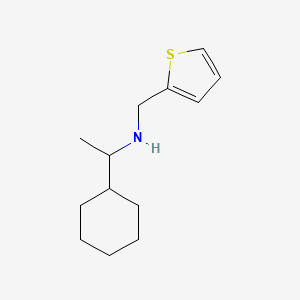

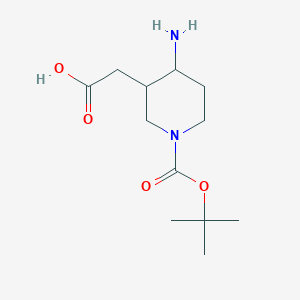
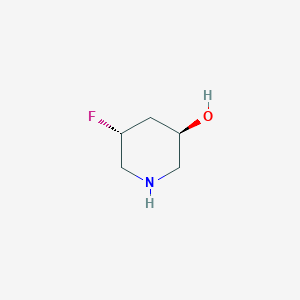
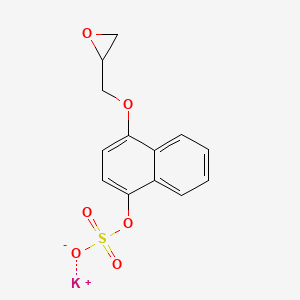

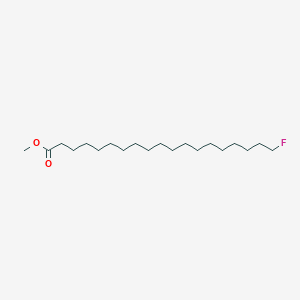
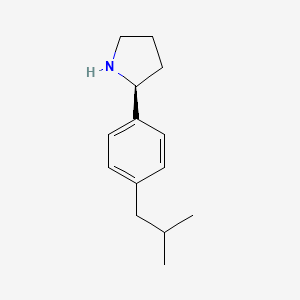
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
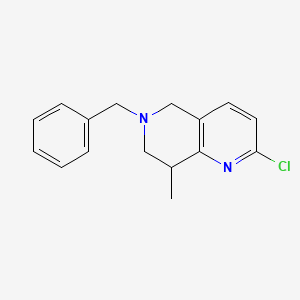
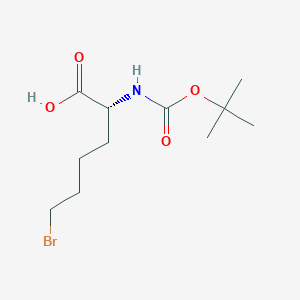

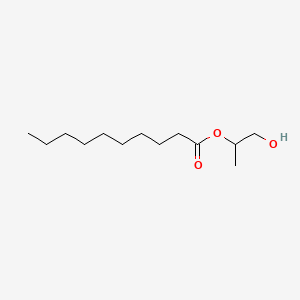
![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
